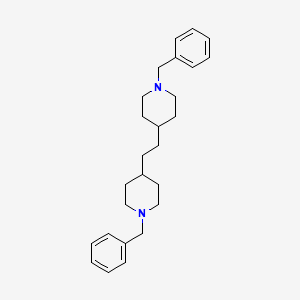![molecular formula C12H15N3Se B14264367 Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- CAS No. 136061-63-7](/img/structure/B14264367.png)
Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- is an organoselenium compound that features a benzene ring substituted with a cyclopentyl group containing an azidomethyl and a seleno group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- typically involves the following steps:
Formation of the Azidomethyl Group: This can be achieved by reacting a suitable precursor with sodium azide (NaN₃) under appropriate conditions.
Introduction of the Seleno Group: The seleno group can be introduced via nucleophilic substitution reactions using selenium-containing reagents.
Cyclopentyl Group Attachment: The cyclopentyl group can be attached through various organic synthesis techniques, such as Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), selenium-containing reagents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield selenoxides or selenones, while reduction may produce selenides.
Applications De Recherche Scientifique
Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- involves its interaction with molecular targets and pathways within biological systems. The azidomethyl group can undergo bioorthogonal reactions, while the seleno group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, [[1-(azidomethyl)cyclopentyl]thio]-: Similar structure but with a sulfur atom instead of selenium.
Benzene, [[1-(azidomethyl)cyclopentyl]oxy]-: Similar structure but with an oxygen atom instead of selenium.
Uniqueness
Benzene, [[1-(azidomethyl)cyclopentyl]seleno]- is unique due to the presence of the seleno group, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. The selenium atom can participate in unique redox reactions and has different electronic properties, making this compound valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
136061-63-7 |
|---|---|
Formule moléculaire |
C12H15N3Se |
Poids moléculaire |
280.24 g/mol |
Nom IUPAC |
[1-(azidomethyl)cyclopentyl]selanylbenzene |
InChI |
InChI=1S/C12H15N3Se/c13-15-14-10-12(8-4-5-9-12)16-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Clé InChI |
SWBNGKYGMBINEL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CN=[N+]=[N-])[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)
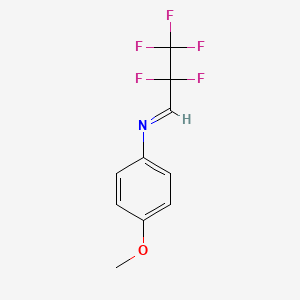
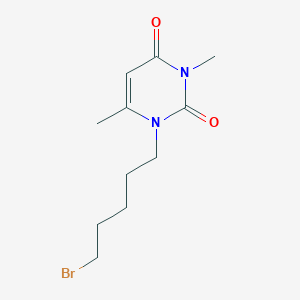
![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
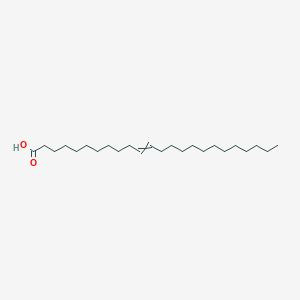
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
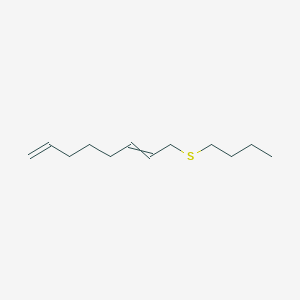

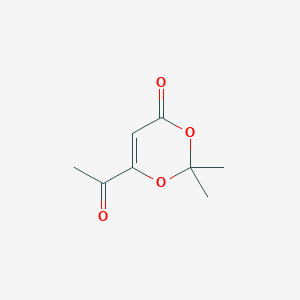

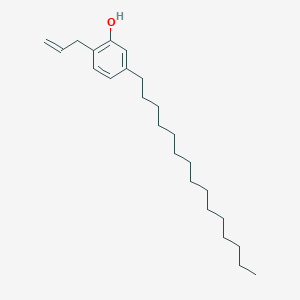
![(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid](/img/structure/B14264357.png)
